Phenylacetyl-Coenzyme A (sodium salt) is a crucial biochemical compound that serves as an intermediate in the aerobic catabolism of phenylacetate, particularly in certain bacteria. It plays a significant role in various metabolic pathways and is notably involved in the synthesis of penicillin G, an important antibiotic. The compound is characterized by its high purity (≥90%) and is typically available as a crystalline solid with a molecular formula of and a molecular weight of 885.7 g/mol .
This compound falls under the category of coenzyme derivatives, specifically classified as a thioester of coenzyme A. It is recognized for its role in biochemical reactions involving acyl group transfers, making it an essential component in metabolic pathways involving fatty acids and aromatic compounds .
The synthesis of Phenylacetyl-Coenzyme A can be achieved through enzymatic pathways that involve the activation of phenylacetic acid. The key enzyme responsible for this activation is phenylacetyl-CoA ligase, which catalyzes the formation of the thioester bond between phenylacetic acid and coenzyme A. This reaction typically occurs in two steps:
The enzymatic reaction requires specific conditions such as pH, temperature, and the presence of cofactors like magnesium ions. The efficiency of this synthesis can be influenced by factors such as enzyme concentration and substrate availability.
Phenylacetyl-Coenzyme A has a complex structure characterized by its multiple functional groups, including phosphate, amino, and thioester groups. The molecular structure can be represented as follows:
The molecular weight is 885.7 g/mol, and its solubility profile indicates it is soluble in aqueous solutions at physiological pH levels, making it suitable for various biochemical applications .
Phenylacetyl-Coenzyme A participates in several key biochemical reactions:
The reaction mechanisms typically involve nucleophilic attack by the thiol group of coenzyme A on the carbonyl carbon of phenylacetate, forming a stable thioester bond that is energetically favorable for subsequent reactions.
The mechanism by which Phenylacetyl-Coenzyme A exerts its effects primarily revolves around its role as an acyl donor:
Research indicates that this compound also acts as an effector molecule that modulates gene expression related to aromatic compound metabolism by binding to regulatory proteins like PaaR and PaaX .
Relevant data from studies show that its reactivity can be harnessed for synthetic applications in biochemistry .
Phenylacetyl-Coenzyme A has several significant applications:
Phenylacetyl-Coenzyme A (sodium salt) (Phenylacetyl-CoA) functions as a high-affinity effector molecule for TetR family transcriptional repressors, notably Phenylacetic acid repressor (PaaR), across diverse bacterial taxa. In Thermus thermophilus HB8, PaaR represses two operons essential for phenylacetate catabolism by binding to pseudopalindromic operator sequences with the consensus 5′-CNAACGNNCGTTNG-3′. Structural analyses reveal that Phenylacetyl-CoA binds PaaR monomers at a 1:1 stoichiometry, inducing conformational changes that dissociate the repressor from DNA. Homology modeling indicates PaaR’s binding pocket contains a positively charged surface that accommodates the CoA moiety, analogous to fatty acid-responsive FadR regulators. This interaction derepresses catabolic gene expression, enabling bacterial utilization of phenylacetate as a carbon source [1] [4].
Table 1: Characteristics of PaaR-Type Regulators
| Bacterial Species | Consensus Binding Sequence | Effector Specificity | Biological Function |
|---|---|---|---|
| Thermus thermophilus | 5′-CNAACGNNCGTTNG-3′ | Phenylacetyl-CoA | Derepression of phenylacetate operons |
| Corynebacterium glutamicum | Similar pseudopalindrome | Phenylacetyl-CoA | Control of paa cluster expression |
| Burkholderia cenocepacia | Variant palindromic sequences | Phenylacetyl-CoA | Catabolic pathway regulation |
The binding affinity between Phenylacetyl-CoA and PaaR is exceptionally high, with dissociation constants (K~d~) in the nanomolar range. This molecular interaction exemplifies a widespread strategy for pathway-specific regulation in bacteria utilizing aromatic compounds. Recent biosensor development leveraging PaaR-Phenylacetyl-CoA responsiveness demonstrates detection limits as low as 0.22 µM, highlighting its specificity and sensitivity [7].
In Escherichia coli and Pseudomonas species, Phenylacetyl-CoA serves as the definitive ligand for GntR family repressor Phenylacetic acid-associated X regulator (PaaX). PaaX represses paa catabolic operons by binding operator sites with the consensus palindromic sequence 5′-TGATTC(N~26–28~)GAATCA/G-3′. Phenylacetyl-CoA binding triggers PaaX dissociation through allosteric rearrangement, permitting RNA polymerase access to promoters. Crucially, this mechanism integrates upper and lower catabolic pathways: PaaX additionally represses the styABCD operon (converting styrene to phenylacetate) in Pseudomonas sp. strain Y2, creating a hierarchical regulatory cascade where pathway intermediates coordinate pathway expression [3] [5].
Table 2: PaaX-Mediated Transcriptional Control Mechanisms
| Regulatory Feature | Molecular Mechanism | Biological Significance |
|---|---|---|
| Operator Recognition | Dimeric PaaX binds palindromic TGATTC motifs | High-affinity repression of paa and sty promoters |
| Ligand Binding | Phenylacetyl-CoA binds PaaX C-terminal domain, reducing DNA affinity >100-fold | Metabolite-driven derepression |
| Cross-Operon Regulation | PaaX represses styABCD (styrene → phenylacetate) and paa (phenylacetate → TCA) genes | Synchronizes degradation of environmental aromatics with central pathway capacity |
Structural comparisons indicate PaaX’s effector-binding domain undergoes helix-to-loop transitions upon Phenylacetyl-CoA binding, disrupting DNA-binding interface integrity. This mechanism differs fundamentally from TetR family repressors despite functional convergence. The PaaX-Phenylacetyl-CoA system exhibits cross-species functionality, enabling biosensor applications for phenylalanine and phenylacetate detection with nanomolar sensitivity in engineered E. coli and Cupriavidus necator [3] [7].
Phenylacetyl-CoA orchestrates multi-enzyme catabolic complexes through allosteric modulation of transcriptional regulators and direct substrate channelling. The core pathway involves:
Phenylacetyl-CoA functions as both a pathway intermediate and a regulatory signal. In E. coli, it simultaneously derepresses paa operons via PaaX while activating expression of penicillin acylase (pac), linking primary metabolism to secondary metabolite production. Pseudomonas employs additional integration via the StySR two-component system (activated by styrene), which is repressed by PaaX until Phenylacetyl-CoA accumulates. This creates a feed-forward loop ensuring expression correlates with substrate availability [2] [3] [5].
Table 3: Enzymatic Reactions in Phenylacetyl-CoA Catabolism
| Step | Enzyme/Complex | Reaction Catalyzed | Regulatory Role of Phenylacetyl-CoA |
|---|---|---|---|
| 1 | Phenylacetate-CoA ligase (PaaK) | ATP + Phenylacetate → Phenylacetyl-CoA + AMP + PP~i~ | Substrate for pathway; Effector for PaaX/PaaR |
| 2 | PaaABCDE monooxygenase | Phenylacetyl-CoA + O~2~ + NADPH → 1,2-Epoxyphenylacetyl-CoA | Pathway commitment step |
| 3 | PaaG isomerase | 1,2-Epoxyphenylacetyl-CoA → 2-Oxepin-2(3H)-ylideneacetyl-CoA | None |
| 4 | PaaZ bifunctional | Oxepin-CoA → 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde | None |
| 5 | PaaJ thiolase | Cleavage to acetyl-CoA + adipate semialdehyde | Generates TCA cycle entry points |
Structural organization enhances efficiency: Enzymes like PaaG (isomerase) and PaaF (hydratase) form metabolons that channel intermediates, minimizing release of reactive epoxides. This compartmentalization, combined with transcriptional control, optimizes flux through this energetically demanding pathway while preventing cellular damage. The dual regulatory role of Phenylacetyl-CoA exemplifies how central metabolites can evolutionarily co-opt transcriptional networks to coordinate complex biochemical transformations [2] [5].
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